3,7-dimethyloct-6-enyl 5-phenylpentanoate
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Overview
Description
3,7-dimethyloct-6-enyl 5-phenylpentanoate is an organic compound with the molecular formula C20H30O2. It is a derivative of octenyl esters and is characterized by its unique structure, which includes a phenylpentanoate group attached to a dimethyloctenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethyloct-6-enyl 5-phenylpentanoate typically involves the esterification of 3,7-dimethyloct-6-en-1-ol with 5-phenylpentanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-dimethyloct-6-enyl 5-phenylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or other functionalized compounds.
Scientific Research Applications
3,7-dimethyloct-6-enyl 5-phenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in modulating enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,7-dimethyloct-6-enyl 5-phenylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or cellular processes .
Comparison with Similar Compounds
Similar Compounds
3,7-dimethyloct-6-enyl acetate: Similar structure but with an acetate group instead of a phenylpentanoate group.
3,7-dimethyloct-6-enal: An aldehyde derivative with similar structural features.
5-phenylpentanoic acid: The acid precursor used in the synthesis of the ester.
Uniqueness
3,7-dimethyloct-6-enyl 5-phenylpentanoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
116331-57-8 |
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Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
3,7-dimethyloct-6-enyl 5-phenylpentanoate |
InChI |
InChI=1S/C21H32O2/c1-18(2)10-9-11-19(3)16-17-23-21(22)15-8-7-14-20-12-5-4-6-13-20/h4-6,10,12-13,19H,7-9,11,14-17H2,1-3H3 |
InChI Key |
FDSRHKHFWWLRAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOC(=O)CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
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